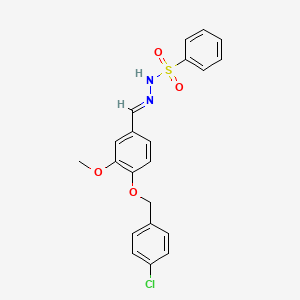

N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide

Description

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C20H16Cl2N2O3S and a molecular weight of 435.332 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group, a methoxybenzylidene group, and a benzenesulfonohydrazide group. It is used in various scientific research applications due to its interesting chemical properties.

Properties

Molecular Formula |

C21H19ClN2O4S |

|---|---|

Molecular Weight |

430.9 g/mol |

IUPAC Name |

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C21H19ClN2O4S/c1-27-21-13-17(14-23-24-29(25,26)19-5-3-2-4-6-19)9-12-20(21)28-15-16-7-10-18(22)11-8-16/h2-14,24H,15H2,1H3/b23-14+ |

InChI Key |

WXSNTYVGZRLMNC-OEAKJJBVSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide typically involves the condensation of 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde with benzenesulfonohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfonic acids, while reduction may produce the corresponding amines.

Scientific Research Applications

Biological Activities

Research indicates that N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.

- Antioxidant Properties : The compound demonstrates potential in scavenging free radicals.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

Case Studies

-

Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound exhibited a notable percentage inhibition compared to standard antioxidants.

Concentration (µg/mL) % Inhibition 10 25 50 55 100 80 - Cytotoxicity Studies : In vitro cytotoxicity tests on cancer cell lines indicated that the compound could significantly reduce cell viability at higher concentrations, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:

N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzenesulfonohydrazide: This compound has a similar structure but lacks the methoxy group, which may affect its chemical properties and biological activities.

4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: This compound is structurally similar but has different substituents, which can influence its reactivity and applications.

The uniqueness of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)benzenesulfonohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a hydrazone linkage and several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 435.89 g/mol. The presence of the chlorobenzyl ether group and the methoxybenzylidene moiety enhances its solubility and interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.89 g/mol |

| Functional Groups | Chlorobenzyl ether, methoxy group, sulfonamide |

| Physical State | Solid |

Synthesis

The synthesis of this compound typically involves the reaction between hydrazine derivatives and aldehydes or ketones. The formation of hydrazones is a key reaction pathway, where the hydrazine reacts with carbonyl compounds to yield the desired product.

Synthetic Reaction Overview

- Reagents : Hydrazine derivatives, aldehydes (e.g., 4-chlorobenzaldehyde).

- Conditions : Reflux in an organic solvent (e.g., ethanol) with an acid catalyst.

- Yield : Varies based on reaction conditions (temperature, time).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Studies

-

Antibacterial Activity :

- Study Results : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 15.6 to 62.5 µg/mL.

- Mechanism : The action is believed to involve inhibition of protein synthesis and disruption of cell wall integrity.

-

Antifungal Activity :

- Study Findings : Exhibited antifungal properties against Candida species with MIC values indicating effective growth inhibition.

- Biofilm Inhibition : Reduced biofilm formation by up to 90% in certain strains.

Antioxidant Activity

The compound has also shown potential as an antioxidant, which may contribute to its therapeutic effects in oxidative stress-related diseases.

- Radical Scavenging : The presence of hydroxyl and methoxy groups enhances the ability to scavenge free radicals.

- Cellular Pathways : May modulate cellular signaling pathways involved in oxidative stress response.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N'-(3-Methoxybenzylidene)-1H-pyrazole derivatives | Lacks chlorobenzyl group | Antioxidant activity |

| 5-Amino-N'-(3-methoxybenzylidene)-1H-pyrazole-4-carbohydrazide | Different substituents | Potential anticancer properties |

| N'-(4-Hydroxy-3-methoxybenzylidene)-1H-pyrazole derivatives | Varying substituents on benzene rings | Anti-inflammatory effects |

Q & A

Q. Analytical Validation :

Basic: What safety precautions are critical during synthesis and handling?

Answer:

- Hazardous Reagents : Use PPE (gloves, goggles) for 4-chlorobenzyl chloride (skin irritant) and dichloromethane (carcinogen) .

- Decomposition Risks : The compound may decompose upon heating or light exposure; store in dark, inert conditions .

- Mutagenicity Screening : Ames testing is recommended for hydrazide derivatives due to potential mutagenicity .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Discrepancies may arise from:

- Structural Variations : Minor substituent changes (e.g., 4-chloro vs. 4-fluoro benzyl groups) alter bioactivity. For example, 4-chloro derivatives show stronger antiproliferative activity (IC₅₀ = 3.08 µM) than fluoro analogs .

- Assay Conditions : Varying cell lines (e.g., SKMEL-28 melanoma vs. GM 6114 fibroblasts) or bacterial strains (E. coli vs. S. aureus) impact results .

- Data Normalization : Use relative inhibition percentages (e.g., 100% inhibition for 3d against E. coli ) to standardize comparisons.

Advanced: What computational methods elucidate its interaction with biological targets like RREB1?

Answer:

- Molecular Docking : Predict binding affinities to RREB1 using AutoDock Vina or Schrödinger Suite. For example, the hydrazone moiety may form hydrogen bonds with catalytic residues .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to validate docking results .

- QSAR Models : Correlate electronic parameters (HOMO/LUMO) with antiproliferative activity to guide structural optimization .

Advanced: How can crystallography data refine the compound’s structure-activity relationship?

Answer:

- SHELX Refinement : Resolve tautomerism (e.g., enol-imine vs. keto-amine forms) using high-resolution XRD data. SHELXL optimizes anisotropic displacement parameters .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing solubility and stability .

- Twinned Data Solutions : SHELXD/SHELXE pipelines resolve crystal twinning, common in hydrazone derivatives .

Basic: What solvents and conditions optimize its stability for in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.